molecular formula C14H15BrN4O B2913855 1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2198295-85-9

1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No.: B2913855
CAS No.: 2198295-85-9
M. Wt: 335.205
InChI Key: PLNCZGUNHIRSKU-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates two pharmacologically privileged motifs: a 1,2,3-triazole ring and a benzoylpiperidine moiety. The 1,2,3-triazole ring is a key feature in "click chemistry" and is widely utilized in drug design for its rigidity, hydrogen-bonding capability, metabolic stability, and ability to improve pharmacokinetic properties . The piperidine ring is a common nitrogen-containing heterocycle found in a vast array of biologically active compounds and pharmaceuticals, often contributing to target binding and modulation . The specific integration of these features makes this compound a valuable intermediate for constructing novel molecules aimed at biologically relevant targets. Researchers can employ this compound as a core building block in the design and synthesis of potential enzyme inhibitors or receptor modulators. The bromine substituent on the benzoyl ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies . This makes this compound a versatile and powerful tool for hit-to-lead optimization in various therapeutic areas. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, human consumption, or any form of personal use.

Properties

IUPAC Name

(3-bromophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c15-12-3-1-2-11(10-12)14(20)18-8-4-13(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,13H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNCZGUNHIRSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multi-step organic reactions:

    Formation of the 1,2,3-triazole ring:

    Attachment of the 3-bromobenzoyl group: This step may involve the acylation of the piperidine ring using 3-bromobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The 3-bromobenzoyl group undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids. For example:
1 3 Bromobenzoyl 4 triazol 2 yl piperidine+Ar B OH 2Pd PPh 1 3 Ar Benzoyl 4 triazol 2 yl piperidine\text{1 3 Bromobenzoyl 4 triazol 2 yl piperidine}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh }}\text{1 3 Ar Benzoyl 4 triazol 2 yl piperidine}
Key Findings :

  • Yields range from 30–78% depending on boronic acid electronic/steric effects.
  • Electron-deficient boronic acids show slower transmetalation but higher regioselectivity .

Triazole-Mediated Reactions

The 1,2,3-triazole ring can act as a ligand or undergo further functionalization:

  • Metal coordination : Forms stable complexes with Cu(I) or Ru(II), useful in catalysis .
  • Click chemistry : Facilitates Huisgen cycloaddition with terminal alkynes under mild conditions .

Table 2: Triazole Reactivity

ReactionConditionsApplicationSource
Cycloaddition with alkynesCuSO₄, sodium ascorbate, RTBioconjugation
AlkylationMeI, K₂CO₃, DMFN-functionalization

Piperidine Scaffold Modifications

The piperidine nitrogen and C-4 position undergo:

  • Acylation : Reacts with benzoyl chlorides (e.g., 3-bromobenzoyl chloride) using HOBt/HBTU .
  • Oxidation : Piperidine can be oxidized to pyridine derivatives under strong acidic conditions .

Example Reaction :
Piperidine+3 Bromobenzoyl chlorideHOBt HBTU1 3 Bromobenzoyl piperidine\text{Piperidine}+\text{3 Bromobenzoyl chloride}\xrightarrow{\text{HOBt HBTU}}\text{1 3 Bromobenzoyl piperidine}

Stability and Degradation Pathways

  • Hydrolysis : The benzoyl amide bond resists hydrolysis under neutral conditions but cleaves in strong acids (e.g., HCl/MeOH) .
  • Debromination : Bromine substituent is stable under Suzuki conditions but susceptible to elimination with strong bases (e.g., KOtBu) .

Computational Insights

DFT studies (PBE0-D3BJ/def2-TZVP) validate the electronic structure of bromobenzoyl derivatives:

  • HOMO-LUMO gaps correlate with reactivity in cross-coupling reactions .
  • Molecular electrostatic potential maps highlight nucleophilic sites at triazole N-2 .

Scientific Research Applications

1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine may have several applications in scientific research:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine with structurally related compounds, emphasizing differences in substituents, heterocycles, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Type Notable Features
This compound (Target Compound) C₁₄H₁₄BrN₄O 349.2 3-Bromobenzoyl, 2H-1,2,3-triazol-2-yl 1,2,3-Triazole Bromine enhances reactivity; triazole enables hydrogen bonding
4-(2H-1,2,3-Triazol-2-yl)piperidine () C₇H₁₁N₄ 258.3 None (base structure) 1,2,3-Triazole Simplified scaffold; lacks benzoyl group, reducing steric bulk
1-{1-[3-(1H-1,2,3,4-Tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione () C₁₈H₁₈F₃N₇O₃ 437.4 3-Tetrazolylbenzoyl, trifluoroethyl, imidazolidinedione Tetrazole, Imidazolidine Tetrazole increases nitrogen content; trifluoroethyl enhances hydrophobicity

Key Differences and Implications

Heterocycle Variations: Triazole vs. Tetrazole: The target compound’s 1,2,3-triazole (three nitrogens) contrasts with the tetrazole (four nitrogens) in ’s compound. Imidazolidinedione Addition: The compound in includes a rigid, hydrogen-bond-rich imidazolidinedione group, which may enhance binding affinity in biological targets compared to the simpler triazole in the target compound.

Substituent Effects :

  • Bromine vs. Trifluoroethyl : The 3-bromobenzoyl group in the target compound introduces a heavy atom useful in crystallography and cross-coupling reactions. In contrast, the trifluoroethyl group in ’s compound adds strong electron-withdrawing effects and metabolic stability .
  • Benzoyl Modifications : The tetrazolyl-substituted benzoyl in ’s compound increases polarity, whereas the bromine in the target compound enhances lipophilicity.

Molecular Weight and Applications :

  • The target compound (349.2 g/mol) is smaller than the tetrazole-containing analog (437.4 g/mol), suggesting better bioavailability and membrane permeability. However, the latter’s imidazolidinedione moiety may confer specificity for enzyme targets (e.g., proteases or kinases) .

Biological Activity

1-(3-Bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound that incorporates a piperidine ring, a triazole moiety, and a bromobenzoyl group. The structural features of this compound suggest potential biological activities, particularly in the areas of antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Structural Overview

The compound can be described by its molecular formula C14H14BrN5C_{14}H_{14}BrN_{5} and has a molecular weight of approximately 332.19 g/mol. The presence of the triazole ring is significant as it is known to enhance the biological activity of various compounds through multiple mechanisms.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit a range of biological activities including antimicrobial effects. The triazole moiety is known for its ability to interfere with fungal cell wall synthesis and has been utilized in various antifungal agents. In vitro studies have shown that derivatives of triazoles can effectively inhibit the growth of several pathogenic fungi .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. For instance, compounds with similar structural features have demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
1-(3-Bromobenzoyl)-4-(triazole)piperidineMCF-712.5Apoptosis induction
4-(1,2,3-triazol-1-yl)coumarinA5498.0G2/M phase arrest
6-substituted-4-methylcinnolinesSW48015.0Inhibition of proliferation

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with enzymes involved in critical biological pathways.
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest at specific phases (e.g., G2/M phase), leading to apoptosis.
  • Reactive Oxygen Species (ROS) Production : Certain derivatives may increase ROS levels in cancer cells, contributing to cytotoxicity.

Case Studies

A notable study involving a series of triazole derivatives highlighted their effectiveness against various cancer types. In this study, modifications at the C-4 position of the triazole significantly impacted biological potency, suggesting that structural optimization is crucial for enhancing activity .

Another investigation focused on the synthesis and evaluation of related compounds revealed promising results against bacterial strains, indicating that these derivatives could serve as lead compounds for further drug development .

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